molecular formula C11H14N2O B1281457 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 81885-67-8

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B1281457
CAS No.: 81885-67-8
M. Wt: 190.24 g/mol
InChI Key: XWVFMJLNNGXNSG-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound with the molecular formula C11H14N2O. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For example, the reaction of 2-aminobenzylamine with acetaldehyde under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Pictet-Spengler reaction remains a viable method for large-scale synthesis, given its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter systems in the brain, which can lead to neuroprotective outcomes. The exact pathways and molecular targets are still under investigation, but it is thought to influence dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A dimethoxy derivative known for its neuroprotective properties.

Uniqueness

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its acetyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and contributes to its potential therapeutic applications .

Properties

IUPAC Name

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVFMJLNNGXNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510474
Record name 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81885-67-8
Record name 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 13 (5.1 g, 23 mmol), activated carbon (4.2 g), ferric chloride hexahydrate (2.1 g, 7.6 mmol) and methanol (140 ml) is stirred under refluxing for 20 minutes. To the boiling mixture is added hydrazine hydrate (8.5 g, 265 mmol) dropwise, and the mixture is refluxed for an additional 4 h, cooled and filtered and the residue washed with methanol. The filtrate is concentrated in vacuo and the residue recrystallized from EtOAc to give compound 14 (3.8 g, 85% yield). 1H NMR [300 MHz, (CD3)2SO], a 3:2 mixture of amide conformers doubling most signals, δ 6.80 (1H, d, H-5), 6.40 (1H, d, H-6), 6.33 (1H, s, H-7), 4.89 (2H, br s, NH2), 4.46 (0.8H, s, ArCH2N), 4.41 (1.2H, s, ArCH2N), 3.57 (2H, t, ArCH2CH2N), 2.66 (1.2H, t, ArCH2CH2N), 2.55 (0.8H, t, ArCH2CH2N), 2.06 (1.2H, s, COCH3), 2.05 (1.8H, s COCH3).
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 2.5 g. (16.8 mmol) 7-amino-1,2,3,4-tetrahydroisoquinoline, 30 ml. ethyl acetate and 2 ml. isopropenyl acetate was refluxed for approximately 16 hours and was then concentrated to dryness at reduced pressure. The residue was then recrystallized from a mixture of ethyl acetate and petroleum ether to afford 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline with a melting point of 98°-100° C.
Quantity
16.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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